

Mass spectrometry fragmentation pattern of 1-Cyclohexylethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of **1- Cyclohexylethanol**

Introduction

1-Cyclohexylethanol (C8H16O, Molecular Weight: 128.21 g/mol) is a secondary alcohol whose structural elucidation and quantification are pertinent in various chemical and pharmaceutical contexts.[1][2] Mass spectrometry, particularly utilizing electron ionization (EI), is a powerful analytical technique for determining the structure of such molecules through the analysis of their fragmentation patterns. This guide provides a detailed examination of the EI mass spectrum of **1-cyclohexylethanol**, including a summary of its primary fragments, a proposed fragmentation pathway, and a standard experimental protocol for its analysis.

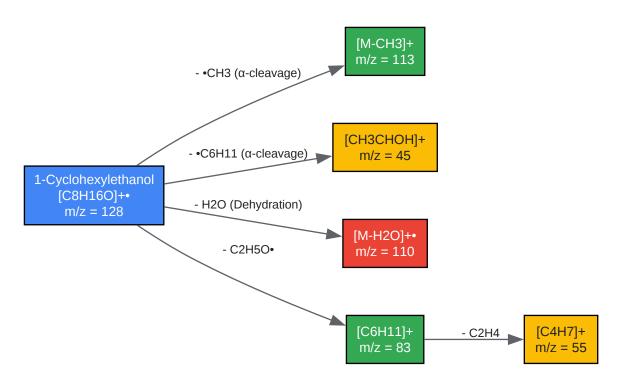
Data Presentation: Principal Mass Fragments

The electron ionization mass spectrum of **1-cyclohexylethanol** is characterized by several key fragment ions. The quantitative data for the most significant peaks, as compiled from the NIST Mass Spectrometry Data Center, are summarized below.[1][3]

m/z	Relative Intensity (%)	Proposed Fragment Ion/Structure	Proposed Neutral Loss
43	100	[C3H7]+ or [CH3CO]+	C5H9O or C6H13
55	95	[C4H7]+	C4H9O
83	60	[C6H11]+	C2H5O
45	55	[CH3CH=OH]+	C6H11
70	50	[C5H10]+	C3H6O
110	45	[M-H2O]+•	H2O
57	40	[C4H9]+	C4H7O
113	35	[M-CH3]+	СНЗ
128	5	[C8H16O]+• (Molecular Ion)	-

Fragmentation Pathway Analysis

The fragmentation of **1-cyclohexylethanol** upon electron ionization follows characteristic pathways for secondary alcohols and compounds containing a cyclohexane ring. The process begins with the formation of a molecular ion ([M]+•) at m/z 128, which, being a radical cation, is susceptible to further fragmentation.


- 1. Alpha-Cleavage: This is a dominant fragmentation mechanism for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[4]
- Loss of a Methyl Radical: Cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH3), forming a stable, resonance-stabilized cation at m/z 113.
- Loss of a Cyclohexyl Radical: Cleavage of the bond between the carbinol carbon and the cyclohexane ring leads to the loss of a cyclohexyl radical (•C6H11), resulting in the formation of the protonated acetaldehyde ion ([CH3CH=OH]+) at m/z 45.
- 2. Dehydration: Alcohols readily undergo the elimination of a water molecule (H2O), a neutral loss of 18 Da.[4] This process leads to the formation of a radical cation of cyclohexyl-ethene at

m/z 110.

- 3. Cyclohexane Ring Fragmentation: The cyclohexyl moiety itself can undergo fragmentation. The ion at m/z 83 corresponds to the cyclohexyl cation ([C6H11]+), likely formed by the cleavage of the bond to the ethanol side chain. Subsequent fragmentation of the cyclohexane ring, often through the loss of ethene (C2H4), gives rise to the prominent ion at m/z 55 ([C4H7]+).
- 4. Formation of the Base Peak: The base peak at m/z 43 is likely a result of multiple fragmentation pathways, representing a stable C3H7+ (propyl) cation or a CH3CO+ (acetyl) cation, though the former is more common from alkyl fragmentation.

The proposed fragmentation pathways are visualized in the diagram below.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-Cyclohexylethanol [webbook.nist.gov]
- 2. 1-Cyclohexylethanol, (S)- | C8H16O | CID 9964092 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Cyclohexylethanol [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Mass spectrometry fragmentation pattern of 1-Cyclohexylethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074718#mass-spectrometry-fragmentation-pattern-of-1-cyclohexylethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com